molecular formula C12H16N2O2 B8534957 1-Formyl-4-(4-methoxyphenyl)piperazine

1-Formyl-4-(4-methoxyphenyl)piperazine

Cat. No. B8534957
M. Wt: 220.27 g/mol
InChI Key: DRBJDBYQRDWYSZ-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

A mixture of 1-(4-methoxyphenyl)piperazine (XI, 7.41 g) and ethyl formate (108 ml) is stirred at reflux for 3 hr. The mixture is then cooled, concentrated, and the residue chromatographed on silica gel eluting with methanol/dichloromethane (2/98). The appropriate fractions are pooled and concentrated to give 1-formyl-4-(4-methoxyphenyl)piperazine (VI), NMR (CDCl3) δ 3.05, 3.54, 3.71, 3.78, 6.88, 8.10.
Name
1-(4-methoxyphenyl)piperazine
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].Cl.Cl.C1(C[CH2:15][N:16]2[CH2:21][CH2:20][N:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3OC)[CH2:18][CH2:17]2)C2C(=CC=CC=2)CCO1.[CH:30](OCC)=[O:31]>>[CH:15]([N:16]1[CH2:17][CH2:18][N:19]([C:22]2[CH:23]=[CH:24][C:25]([O:31][CH3:30])=[CH:26][CH:27]=2)[CH2:20][CH2:21]1)=[O:1] |f:0.1.2.3|

Inputs

Step One
Name
1-(4-methoxyphenyl)piperazine
Quantity
7.41 g
Type
reactant
Smiles
O.Cl.Cl.C1(OCCC2=CC=CC=C12)CCN1CCN(CC1)C1=C(C=CC=C1)OC
Name
Quantity
108 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel eluting with methanol/dichloromethane (2/98)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1CCN(CC1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.